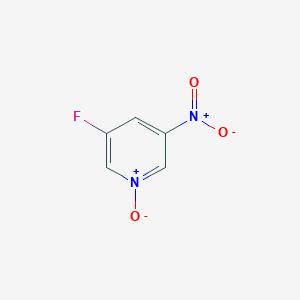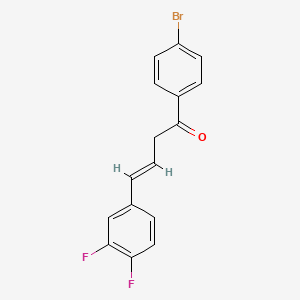
(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities and applications in nonlinear optics. Chalcones typically consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of bromine and fluorine substituents on the aromatic rings can significantly influence the electronic properties and reactivity of the molecule.
Synthesis Analysis
The synthesis of chalcone derivatives generally involves a Claisen-Schmidt condensation reaction, which is a crossed-aldol condensation between an acetophenone and an aldehyde in the presence of a base. For example, the synthesis of a related compound with a dimethylamino substituent was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as the base . Similarly, other substituted chalcones were synthesized by condensation reactions of substituted acetophenones with various benzaldehydes . These methods could be adapted to synthesize the compound by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of chalcones can be determined using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Visible spectrometry. For instance, the molecular structure and spectral properties of a related chalcone were investigated using density functional theory (B3LYP) with a 6-311++G(d,p) basis set, and the vibrational frequencies were calculated and compared with experimental data . The dihedral angles between the aromatic rings and the planarity of the molecule can be significant for its optical properties, as observed in a structurally similar compound .
Chemical Reactions Analysis
Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated carbonyl system. They can participate in electrophilic addition reactions, cycloadditions, and serve as precursors for the synthesis of other heterocyclic compounds. The electrophilic reactivity of a related brominated compound was studied, showing that it can react with nucleophiles to give substitution products or undergo allylic rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones, such as melting points, solubility, and stability, can be influenced by the nature of the substituents on the aromatic rings. The electronic properties, such as UV absorption maxima and NMR chemical shifts, can be correlated with substituent effects using Hammett constants and other parameters . The presence of halogen atoms like bromine and fluorine can also affect the molecular electrostatic potential and nonlinear optical properties of the compound .
Aplicaciones Científicas De Investigación
Environmental Monitoring and Remediation
Electron Impact and Electron Capture Negative Ionization Mass Spectra
Research on the mass spectra of polybrominated diphenyl ethers (PBDEs) and methoxylated PBDEs offers insights into the analysis of brominated compounds, which is essential for environmental monitoring and remediation efforts. The study by Hites (2008) provides detailed mass spectra that can help identify and quantify brominated compounds in environmental samples, which could be relevant for assessing the presence and impact of compounds like “(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one” in the environment (Hites, 2008).
Environmental Occurrence and Remediation of Emerging Organohalides
He et al. (2021) review emerging organohalides, including novel brominated flame retardants, highlighting their production, environmental distribution, and remediation methods. Understanding the environmental behavior of such compounds is crucial for developing strategies to mitigate their impact, which may also apply to the environmental management of “(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one” (He et al., 2021).
Organic Synthesis and Industrial Applications
Practical Synthesis of Brominated Biphenyls
Qiu et al. (2009) discuss a practical method for synthesizing 2-fluoro-4-bromobiphenyl, highlighting challenges and solutions in the synthesis of brominated compounds that could be relevant to synthesizing or modifying “(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one” for various applications (Qiu et al., 2009).
Selective Organic Synthesis over Metal Cation-exchanged Clay Catalyst
Tateiwa and Uemura (1997) review the use of modified natural clay as catalysts in organic synthesis, including reactions relevant to the production of aromatic compounds. Such catalytic processes could be applicable in the synthesis or modification of brominated aromatic compounds like “(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one” for industrial applications (Tateiwa & Uemura, 1997).
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF2O/c17-13-7-5-12(6-8-13)16(20)3-1-2-11-4-9-14(18)15(19)10-11/h1-2,4-10H,3H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQGWEFHIGLSJE-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=CC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=C/C2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

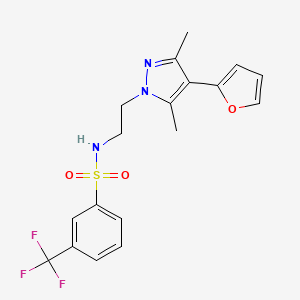
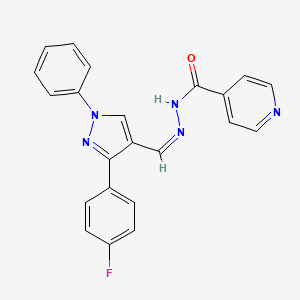
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)
![N-{2-[(2-chloroacetyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2524862.png)
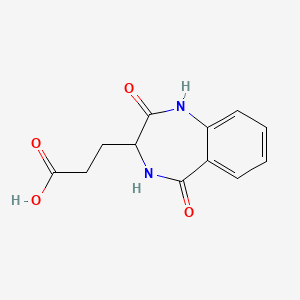
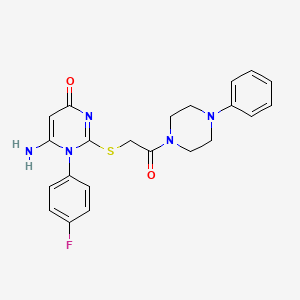
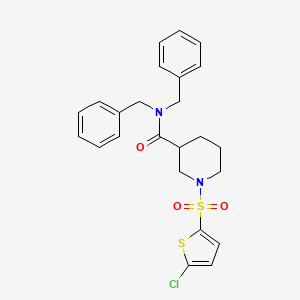
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid](/img/structure/B2524872.png)

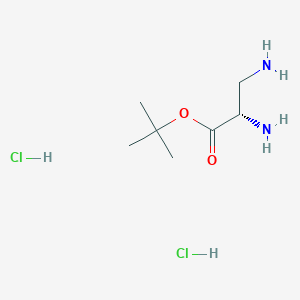
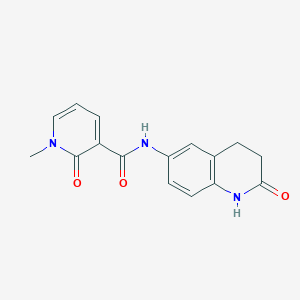
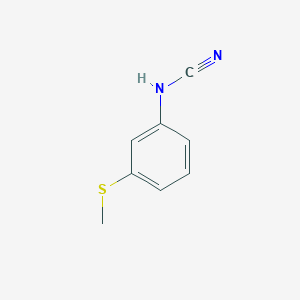
![N-(3,4-dimethylphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2524878.png)
